![molecular formula C11H9N B1254411 9H-Pyrrolo[1,2-a]indole CAS No. 247-66-5](/img/structure/B1254411.png)
9H-Pyrrolo[1,2-a]indole
Overview
Description
9H-Pyrrolo[1,2-a]indole is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . It is a common structural motif found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 9H-Pyrrolo[1,2-a]indole is complex and involves several key structural motifs. These include the pyrrolo[1,2-a]indole unit and organosulfone .Scientific Research Applications
Synthesis Techniques
- 9H-Pyrrolo[1,2-a]indole is often synthesized through various innovative methods. For example, a NaI-catalyzed cascade radical addition/cyclization/isomerization process has been used for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles, utilizing sodium iodide as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. This method is efficient and tolerates various N-propargyl-substituted indoles and sulfonyl hydrazides (Zhang et al., 2017).
- Another approach is the silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, which constructs a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This method offers a straightforward route for C-P bond formation, cyclization, and isomerization in one step (Chen et al., 2016).
Catalytic Processes
- Copper-catalyzed Friedel-Crafts alkylation/cyclization sequences have been developed for the synthesis of pyrrolo[1,2-a]indole spirooxindoles and 9H-pyrrolo[1,2-a]indoles. This process utilizes Cu(OTf)2 and is efficient for creating structurally complex and diverse compounds (Zhu et al., 2017).
- A copper-catalyzed oxidative cyclization procedure has also been developed for the production of 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones, providing an atom-economical route to a series of fluorazones (Zhu et al., 2017).
Biochemical Interactions
- 9H-Pyrrolo[1,2-a]indole derivatives have been investigated for their interaction with human serum albumin. These derivatives, including 9H-pyrrolo[1,2-a]indol-9-ones and isomeric indeno[2,1-b]pyrrol-8-ones, show significant binding to serum albumin, suggesting potential pharmaceutical relevance. The study utilized fluorescence spectroscopy and molecular modeling to elucidate these interactions (Wang et al., 2014).
Other Chemical Transformations
- Various chemical transformations are used to create derivatives of 9H-Pyrrolo[1,2-a]indole. These include phosphine-promoted synthesis, Friedel-Crafts/N-C bond formation sequences, and chemodivergent synthesis methods, which offer efficient access to diversely functionalized scaffolds (Lorton & Voituriez, 2018).
Future Directions
Given the ever-increasing demand for pyrrolo[1,2-a]indoles in drug discovery, there is immense interest from the synthesis community on the synthesis of this scaffold . Future research will likely focus on developing more efficient synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .
properties
IUPAC Name |
4H-pyrrolo[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCYQWJGSSQVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N3C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574146 | |
| Record name | 9H-Pyrrolo[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247-66-5 | |
| Record name | 9H-Pyrrolo[1,2-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



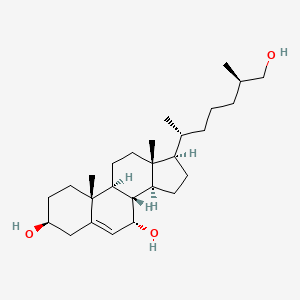
![[(2,6-Dimethylphenyl)carbamoyl]formic acid](/img/structure/B1254331.png)
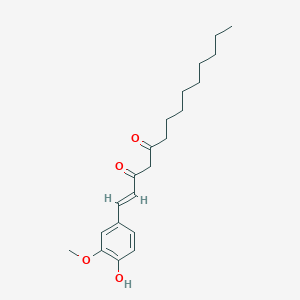
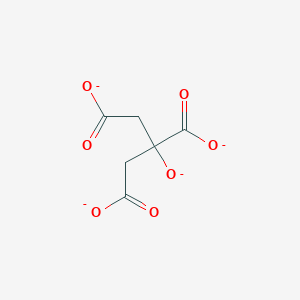

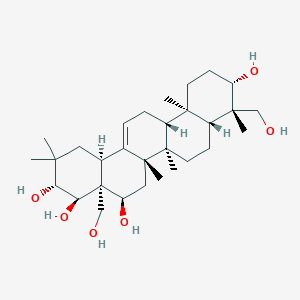

![(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-oxo-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid](/img/structure/B1254339.png)
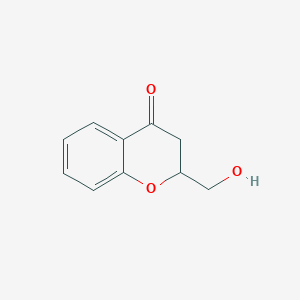

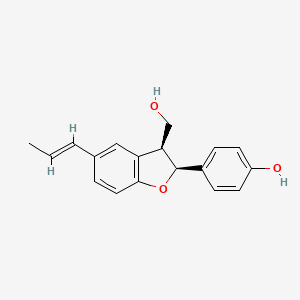
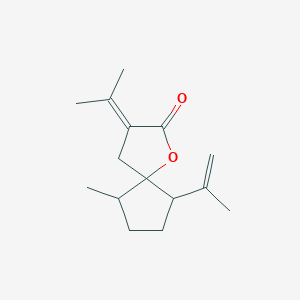
![3-O-[alpha-L-arabinopyranosyl(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl echinocystic acid](/img/structure/B1254346.png)
![2-[[(4aR,7E,8R,8aR)-2-oxo-7-tetradecylidene-4,4a,5,6,8,8a-hexahydro-3H-chromen-8-yl]sulfanyl]acetic acid](/img/structure/B1254349.png)